8-(Trifluoromethyl)quinolin-2(1H)-one
Overview
Description
8-(Trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoline core substituted with a trifluoromethyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-(Trifluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
8-(Trifluoromethyl)quinolin-2-amine: Similar structure but with an amine group instead of a ketone.
Quinolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Methylquinolin-2(1H)-one: Substituted with a methyl group instead of a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Biological Activity
8-(Trifluoromethyl)quinolin-2(1H)-one is a fluorinated derivative of quinoline, notable for its trifluoromethyl group at the 8-position, which significantly influences its chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anticancer, antibacterial, and anticoagulant activities.
Chemical Structure
The molecular formula of this compound is C10H6F3N, characterized by the presence of a quinoline core with a trifluoromethyl substituent. This unique structure enhances its reactivity and biological activity compared to other quinoline derivatives.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating several derivatives, certain compounds demonstrated high potency against human cancer cell lines, with IC50 values below 1 μM for HL-60, Hep3B, H460, and COLO 205 cells without affecting normal human cells .
Mechanism of Action:
The mechanism involves disruption of microtubule assembly leading to G2/M phase arrest and apoptosis via intrinsic and extrinsic pathways. Notably, the compound's ability to activate JNK signaling plays a crucial role in inducing apoptosis in COLO 205 cells .
Antibacterial Activity
This compound has also shown promising antibacterial properties. Structural modifications have been correlated with enhanced activity against various bacterial strains. For instance, derivatives containing the trifluoromethyl group have been noted for their increased lipophilicity, which may enhance bioavailability and efficacy against bacterial targets .
Anticoagulant Activity
In vitro studies have indicated that derivatives of this compound can inhibit coagulation factors such as Factor Xa and Factor XIa. The best inhibitors from these studies exhibited IC50 values as low as 2 μM for Factor XIa . This suggests potential applications in managing thrombotic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of the trifluoromethyl group enhances electronic properties, improving binding affinities to biological targets. Comparative studies with other quinoline derivatives reveal that variations in substituents can lead to distinct pharmacological profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Hydroxyquinoline | Hydroxy group at position 4 | Exhibits significant antimicrobial activity |
8-Hydroxyquinoline | Hydroxy group at position 8 | Known for antioxidant properties |
5-Fluoroquinoline | Fluoro group at position 5 | Exhibits distinct pharmacological profiles |
6-Methoxyquinoline | Methoxy group at position 6 | Enhanced lipophilicity affecting bioavailability |
This table illustrates how modifications can tailor the biological activity of quinoline derivatives.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For example:
- A study synthesized various derivatives and evaluated their anticancer activities using a panel from the National Cancer Institute. Several compounds showed high potency against multiple cancer cell lines while sparing normal cells .
- Another investigation into antibacterial activity highlighted that specific substitutions could enhance efficacy against resistant bacterial strains, showcasing the compound's versatility in drug development .
Properties
IUPAC Name |
8-(trifluoromethyl)-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMBAQEDCJVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647854 | |
Record name | 8-(Trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920494-30-0 | |
Record name | 8-(Trifluoromethyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.